(2-(3-Fluoropropoxy)phenyl)boronic acid
Overview
Description
(2-(3-Fluoropropoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C9H12BFO3 It features a phenyl ring substituted with a boronic acid group and a 3-fluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Fluoropropoxy)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the lithiation-borylation sequence. For example, starting from 2-(3-fluoropropoxy)phenyl bromide, the compound can be lithiated using n-butyllithium, followed by reaction with a boron source such as trimethyl borate or bis(pinacolato)diboron .
Industrial Production Methods
Industrial production methods for boronic acids often involve scalable processes such as the use of boronic acid building blocks. These methods are designed to produce large quantities of boronic acids efficiently and with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-(3-Fluoropropoxy)phenyl)boronic acid can undergo various types of reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with halides or triflates under basic conditions.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The fluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-(3-Fluoropropoxy)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(3-Fluoropropoxy)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an organohalide to form the desired product . In biological systems, boronic acids can form reversible covalent bonds with diols, which is the basis for their use as enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoropropoxy group, making it less versatile in certain synthetic applications.
2-Fluorophenylboronic Acid: Similar structure but without the propoxy group, leading to different reactivity and applications.
3-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of a fluoropropoxy group, which affects its electronic properties and reactivity.
Uniqueness
(2-(3-Fluoropropoxy)phenyl)boronic acid is unique due to the presence of both a fluoropropoxy group and a boronic acid group, which allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
[2-(3-fluoropropoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c11-6-3-7-14-9-5-2-1-4-8(9)10(12)13/h1-2,4-5,12-13H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTHFPLODUPIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCCF)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669698 | |
Record name | [2-(3-Fluoropropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958452-26-1 | |
Record name | [2-(3-Fluoropropoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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